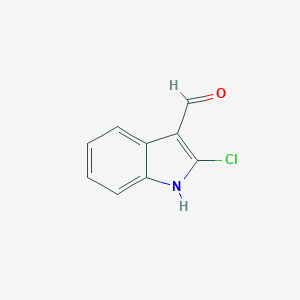

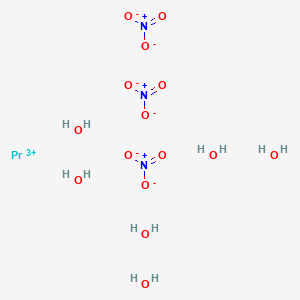

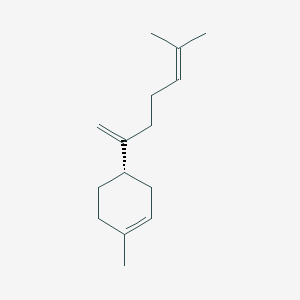

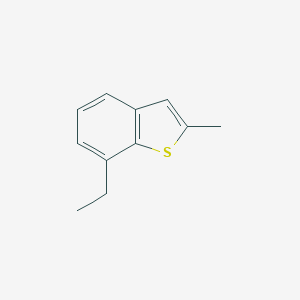

![molecular formula C16H21N3O2 B106736 N-[2-(二乙基氨基)乙基]-2-羟基喹啉-4-甲酰胺 CAS No. 87864-08-2](/img/structure/B106736.png)

N-[2-(二乙基氨基)乙基]-2-羟基喹啉-4-甲酰胺

描述

Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound of interest, N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide, is structurally related to various quinoline derivatives that have been synthesized and evaluated for their pharmacological properties. These compounds often exhibit a range of activities, including antiallergy, antibacterial, antiviral, and anti-proliferative effects .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives involves the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Similarly, the preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids, followed by conversion to isatoic anhydrides and reaction with the sodium enolate of ethyl acetoacetate . These methods could potentially be adapted for the synthesis of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of a carboxamide unit connected to the quinoline core, as seen in N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, is associated with various biological activities . The regioselectivity of reactions on the quinoline nucleus, such as N-alkylation, can be influenced by the electronic and steric properties of the substituents, which can be studied using computational methods like Density Functional Theory (DFT) .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions that are essential for their biological function and for the synthesis of more complex molecules. The regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is an example of a reaction that can be analyzed to understand the chemical behavior of similar compounds . The synthesis of N-hydroxy-4-oxoquinazoline-2-carboxamide derivatives also involves a sequence of reactions, including the reaction of aminohydroxamates with methyl trimethoxyacetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like methoxy and ethoxy groups can affect the oral absorption of these compounds . The polarity and bulkiness of substituents also play a role in the cytotoxic activity of quinoline derivatives, as demonstrated in the structure-activity relationship studies of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides .

科学研究应用

黑色素瘤的诊断成像和治疗监测

N-[2-(二乙基氨基)乙基]-2-羟基喹啉-4-甲酰胺,标记为18F-P3BZA,在黑色素瘤中表现出高结合选择性和亲和力。一项研究探讨了18F-P3BZA在健康志愿者中的生物分布和临床放射剂量学,并进行了对黑色素瘤患者进行PET/CT成像的初步临床应用。研究结果表明,18F-P3BZA对临床使用是安全和兼容的。此外,首次应用于黑色素瘤的人体临床应用显示出有希望的结果,描绘了患者肿瘤并展示了18F-P3BZA在黑色素瘤诊断PET成像中的潜力(Ma et al., 2018)。

肥大细胞介导的过敏性炎症

一种没食子酸的合成类似物,3,4,5-三羟基-N-(8-羟基喹啉-2-基)苯甲酰胺(SG-HQ2),被研究其对肥大细胞介导的过敏性炎症的影响。研究发现,SG-HQ2减轻了组织胺释放并减少了激活的肥大细胞中促炎细胞因子的表达。通过抑制组织胺释放和促炎细胞因子,它显示出作为肥大细胞介导的过敏性炎症疾病的治疗候选药物的潜力(Je et al., 2015)。

属性

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)13-11-15(20)18-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFVIAUORAJGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide | |

CAS RN |

87864-08-2 | |

| Record name | Desbutyl dibucaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESBUTYL DIBUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC2FPN6SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

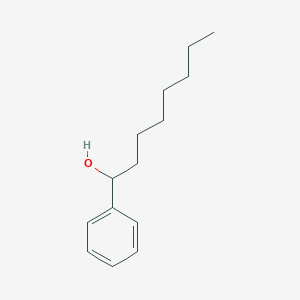

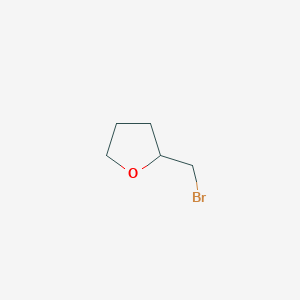

![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)